molecular formula C5H11NO3 B1220602 2-Hydroxy-N-(2-hydroxyethyl)propanamide CAS No. 5422-34-4

2-Hydroxy-N-(2-hydroxyethyl)propanamide

Cat. No. B1220602
CAS RN: 5422-34-4
M. Wt: 133.15 g/mol
InChI Key: RZCHTMXTKQHYDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Hydroxy-N-(2-hydroxyethyl)propanamide often involves nucleophilic addition reactions, as seen in the creation of 3-(bis(2-hydroxyethyl)amino) propanamide, utilizing acrylamide and diethanolamine as raw materials (Chen Luo-liang, 2010). This process underlines the importance of selecting appropriate solvents and reactant ratios for optimal yields.

Molecular Structure Analysis

Molecular structure and hydrogen bonding patterns are crucial for understanding the behavior of 2-Hydroxy-N-(2-hydroxyethyl)propanamide. Studies on similar molecules, such as 2-(hydroxymethyl)-1,3-propanediol, highlight the role of hydrogen bonds in forming supramolecular structures, which could influence the properties and applications of 2-Hydroxy-N-(2-hydroxyethyl)propanamide (C. Fernandes, J. Wardell, J. Skakle, 2002).

Chemical Reactions and Properties

The reactivity of compounds like 2-Hydroxy-N-(2-hydroxyethyl)propanamide can be explored through studies on similar substances, which undergo addition-hydroamination reactions to create pharmacologically relevant structures (R. L. Giles, John D. Sullivan, A. Steiner, R. Looper, 2009). These reactions are pivotal for the synthesis of complex organic molecules with specific biological activities.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, of 2-Hydroxy-N-(2-hydroxyethyl)propanamide can be inferred from related compounds. However, specific studies on 2-Hydroxy-N-(2-hydroxyethyl)propanamide are scarce, and insights into its physical properties would typically require experimental determination.

Chemical Properties Analysis

Chemical properties, including reactivity with other substances, stability under various conditions, and potential for forming derivatives, are essential for understanding 2-Hydroxy-N-(2-hydroxyethyl)propanamide's applications in chemical synthesis and material science. For example, the addition and hydroamination reactions of propargyl cyanamides to access 2-aminoimidazoles indicate the versatility of similar compounds in chemical synthesis (R. L. Giles, John D. Sullivan, A. Steiner, R. Looper, 2009).

Scientific Research Applications

Spectrophotometric Analysis

  • Application: The compound is utilized in spectrophotometric methods for determining the presence of certain drugs. For instance, Zarapkar et al. reported on the spectrophotometric determination of Flutamide (chemically related to 2-Hydroxy-N-(2-hydroxyethyl)propanamide) using its property of forming color when dissolved in hydrochloric acid (Rangappa, Nagaraja, & Murthy, 2000).

Chemical Synthesis and Analysis

  • Application: The compound has been studied for its behavior in the context of chemical synthesis and analysis. For instance, the mass spectral behavior of related compounds like 2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide has been characterized, providing insights into the cleavage of acylamino substituents and the elimination of hydroxyl radicals (Mallen, Cort, & Cockerill, 1979).

Pharmacological Research

  • Application: The compound's derivatives have been explored for their pharmacological potential. For example, novel carbon-11-labeled propanamide derivatives have been synthesized as selective androgen receptor modulator (SARM) radioligands for prostate cancer imaging (Gao, Wang, Miller, & Zheng, 2011).

Drug Development and Analysis

  • Application: In drug development, derivatives of 2-Hydroxy-N-(2-hydroxyethyl)propanamide have been synthesized as potential anti-tumor lead compounds, indicating their significance in developing new cancer treatments (Liu, Antoon, Ponnapakkam, Beckman, & Foroozesh, 2010).

Molecular Imaging

  • Application: Derivatives of 2-Hydroxy-N-(2-hydroxyethyl)propanamide are used in molecular imaging techniques like positron emission tomography (PET) to visualize and diagnose diseases such as prostate cancer (Gao, Wang, Miller, & Zheng, 2011).

Nonlinear Optical Materials

  • Application: The compound has also been explored in the field of materials science, particularly in the synthesis and characterization of new organic electro-optic and non-linear optical materials (Prabhu & Rao, 2000).

properties

IUPAC Name

2-hydroxy-N-(2-hydroxyethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-4(8)5(9)6-2-3-7/h4,7-8H,2-3H2,1H3,(H,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCHTMXTKQHYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863533
Record name Propanamide, 2-hydroxy-N-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Viscous, brownish liquid; Cooked brown roasted aroma
Record name Propanamide, 2-hydroxy-N-(2-hydroxyethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Lactoyl ethanolamine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1752/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

380.00 °C. @ 760.00 mm Hg
Record name N-Lactoyl ethanolamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032356
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Very soluble in water; insoluble in pentane and diethyl ether, Slightly soluble (in ethanol)
Record name N-Lactoyl ethanolamine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1752/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.182-1.186
Record name N-Lactoyl ethanolamine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1752/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Hydroxy-N-(2-hydroxyethyl)propanamide

CAS RN

5422-34-4
Record name Lactamide MEA
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Record name 2-Hydroxy-N-(2-hydroxyethyl)propanamide
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Record name 5422-34-4
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Record name Propanamide, 2-hydroxy-N-(2-hydroxyethyl)-
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Record name Propanamide, 2-hydroxy-N-(2-hydroxyethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-2-hydroxyethyllactamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.133
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Record name N-LACTOYL ETHANOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/900T44YNC7
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Record name N-Lactoyl ethanolamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032356
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A mixture of 70.8 gm (0.6 mole) of ethyl lactate and 36.6 gm (0.6 mole) of ethanolamine were stirred together at 60° C. for 16 hours, and the ethanol formed was subsequently distilled off under reduced pressure. 71 gm (89% of theory) of light yellow, viscous N-(2-hydroxyethyl)-lactic acid amide of refractive index (nD20) 1.4850 were obtained.
Quantity
70.8 g
Type
reactant
Reaction Step One
Quantity
36.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
EFSA Panel on Food Contact Materials … - EFSA …, 2010 - Wiley Online Library
The Scientific Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (the Panel) was asked to provide scientific advice to the Commission on the implications for …
Number of citations: 0 efsa.onlinelibrary.wiley.com
E de Rijke, BJ Ruisch, N Bouter… - Molecular nutrition & …, 2006 - Wiley Online Library
In this study a specific taste‐modulating flavor ingredient, N‐lactoyl ethanolamine, was determined in two Beerenauslese wines using preparative LC, as a first isolation and …
Number of citations: 7 onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2014 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to consider evaluations of flavouring …
Number of citations: 2 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to consider evaluations of flavouring …
Number of citations: 0 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2010 - Wiley Online Library
The Scientific Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (the Panel) was asked to give scientific advice to the Commission on the implications for …
Number of citations: 0 efsa.onlinelibrary.wiley.com
X Zhou, M Chai, G Xu, R Yang, H Sun, Q Wang - Green Chemistry, 2023 - pubs.rsc.org
A catalyst-free amino-alcoholysis depolymerization protocol was explored for the chemical recycling of poly(bisphenol A carbonate) (BPA-PC). Under mild conditions, the initial …
Number of citations: 4 pubs.rsc.org

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